molecular formula C18H14N6O3 B2855628 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide CAS No. 2034375-92-1

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

Cat. No.: B2855628
CAS No.: 2034375-92-1
M. Wt: 362.349
InChI Key: XRBWUZOYEIEWHF-UHFFFAOYSA-N
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Description

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a multifaceted chemical compound gaining traction across several scientific fields. Its unique structure, combining elements from various functional groups, gives it distinct properties ideal for research in chemistry, biology, and medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide, a multi-step process is required:

  • Formation of the Isoxazole Ring: : Starting from a substituted pyridine, the isoxazole ring is constructed through a cyclization reaction under specific conditions (usually involving a base like sodium hydride).

  • Benzotriazine Derivative Synthesis: : The intermediate is then subjected to further reactions to form the benzotriazine structure, often using oxidizing agents.

  • Linking the Substructures: : Finally, the benzotriazine and isoxazole are connected via an ethyl linker, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.

Industrial Production Methods

Scaling this compound to an industrial level necessitates optimization of each synthetic step to enhance yield and purity. Key factors include:

  • Use of robust catalysts to drive reactions efficiently.

  • Implementation of continuous flow processes to maintain reaction conditions.

  • Extensive purification protocols to achieve desired purity levels for various applications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the isoxazole and pyridine rings, using agents like hydrogen peroxide.

  • Reduction: : It exhibits reduction reactions, often at the benzotriazine moiety, using reagents like sodium borohydride.

  • Substitution: : The presence of electrophilic and nucleophilic sites allows for substitution reactions, commonly with halogenated reagents.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, Potassium permanganate.

  • Reducing Agents: : Sodium borohydride, Lithium aluminum hydride.

  • Substitution Reagents: : Bromine, Chlorine under basic or acidic conditions.

Major Products Formed

  • Oxidation: : Formation of hydroxylated derivatives.

  • Reduction: : Formation of reduced benzotriazine analogs.

  • Substitution: : Introduction of halogen groups, enhancing the compound's reactivity.

Scientific Research Applications

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide has diverse applications:

  • Chemistry: : Used as a reagent in complex organic syntheses, particularly in the formation of heterocyclic compounds.

  • Biology: : Functions as a biochemical probe to study enzyme interactions and cellular pathways.

  • Medicine: : Shows potential as an antitumor agent, due to its ability to interact with DNA and inhibit specific proteins involved in cancer cell proliferation.

  • Industry: : Utilized in material science for the development of novel polymers with specific electrical properties.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Molecular Targets: : Primarily targets DNA and specific enzymes, inhibiting their function and leading to cellular apoptosis in cancer cells.

  • Pathways Involved: : Interacts with the p53 pathway, a critical regulator of the cell cycle, and induces oxidative stress within cells, further driving apoptosis.

Comparison with Similar Compounds

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide stands out due to its unique combination of functional groups, providing versatile reactivity and application scope. Similar compounds include:

  • N-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide: : Lacks the benzotriazine moiety, resulting in reduced reactivity.

  • N-(2-(4-oxo-3,4-dihydroquinazolin-2(1H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide: : Similar structure but varies in reactivity and application spectrum.

This compound's distinct chemical makeup makes it a valuable asset in ongoing scientific research, promising significant advancements across multiple fields.

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O3/c25-17(15-10-16(27-22-15)12-4-3-7-19-11-12)20-8-9-24-18(26)13-5-1-2-6-14(13)21-23-24/h1-7,10-11H,8-9H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBWUZOYEIEWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=NOC(=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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